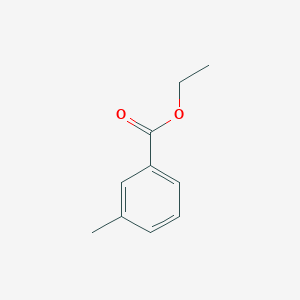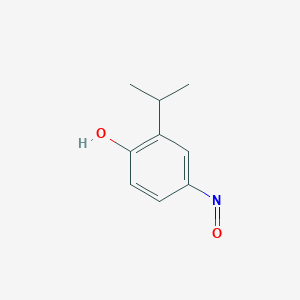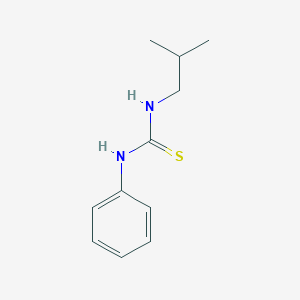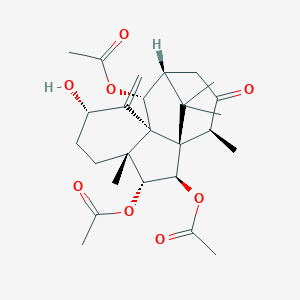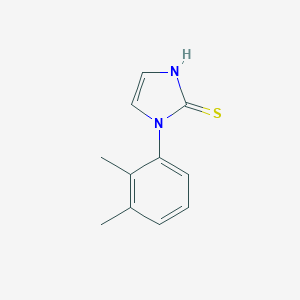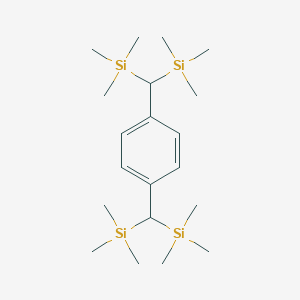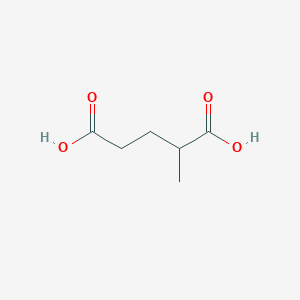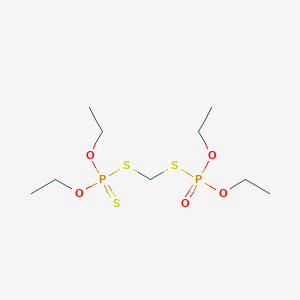
Ethion monoxon
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethion monoxon is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is synthesized using a specific method, and its mechanism of action has been investigated in detail. Ethion monoxon has been found to have several biochemical and physiological effects, making it a valuable tool for laboratory experiments.
Mécanisme D'action
The mechanism of action of ethion monoxon is based on its ability to bind to specific sites on enzymes and proteins. This binding can result in the inhibition of enzyme activity or the disruption of protein-protein interactions. The exact mechanism of action of ethion monoxon varies depending on the specific enzyme or protein being targeted.
Effets Biochimiques Et Physiologiques
Ethion monoxon has several biochemical and physiological effects that make it a valuable tool for laboratory experiments. One of the most significant effects is its ability to inhibit enzyme activity. This inhibition can be used to investigate the function and regulation of specific enzymes.
Ethion monoxon has also been found to disrupt protein-protein interactions. This effect can be used to investigate the function and regulation of specific proteins.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using ethion monoxon in laboratory experiments is its ability to selectively inhibit enzyme activity or disrupt protein-protein interactions. This selectivity allows researchers to investigate specific enzymes or proteins without affecting other cellular processes.
However, there are also limitations to the use of ethion monoxon in laboratory experiments. One of the main limitations is its potential toxicity. Ethion monoxon has been found to be toxic to certain cell types at high concentrations, limiting its use in some experiments.
Orientations Futures
There are several future directions for research on ethion monoxon. One area of research is in the development of new synthesis methods that can produce higher yields of pure compound.
Another area of research is in the investigation of the potential therapeutic applications of ethion monoxon. The compound has been found to have activity against several disease targets, making it a promising candidate for drug development.
Finally, further research is needed to investigate the potential toxicity of ethion monoxon and to develop methods for minimizing its toxicity in laboratory experiments.
Méthodes De Synthèse
Ethion monoxon is synthesized by reacting ethion with an alkali metal hydroxide, such as sodium hydroxide. The reaction occurs in an aqueous solution at high temperatures and pressures, resulting in the formation of ethion monoxon. The synthesis method is well-established, and the purity of the resulting compound can be easily controlled.
Applications De Recherche Scientifique
Ethion monoxon has several potential applications in scientific research. One of the most promising areas of research is in the study of enzyme kinetics. Ethion monoxon has been found to inhibit the activity of several enzymes, making it a valuable tool for investigating their function and regulation.
Another area of research where ethion monoxon has been used is in the study of protein-protein interactions. Ethion monoxon has been found to disrupt the interaction between certain proteins, providing insight into their function and potential therapeutic targets.
Propriétés
Numéro CAS |
17356-42-2 |
|---|---|
Nom du produit |
Ethion monoxon |
Formule moléculaire |
C9H22O5P2S3 |
Poids moléculaire |
368.4 g/mol |
Nom IUPAC |
diethoxyphosphorylsulfanylmethylsulfanyl-diethoxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C9H22O5P2S3/c1-5-11-15(10,12-6-2)18-9-19-16(17,13-7-3)14-8-4/h5-9H2,1-4H3 |
Clé InChI |
QPNPEPLJFIUWDM-UHFFFAOYSA-N |
SMILES |
CCOP(=O)(OCC)SCSP(=S)(OCC)OCC |
SMILES canonique |
CCOP(=O)(OCC)SCSP(=S)(OCC)OCC |
Autres numéros CAS |
17356-42-2 |
Synonymes |
ethion monooxon ethion monoxon |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



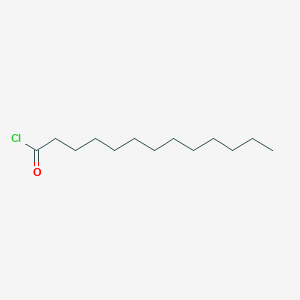
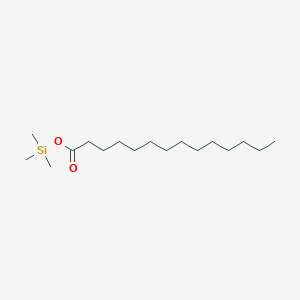
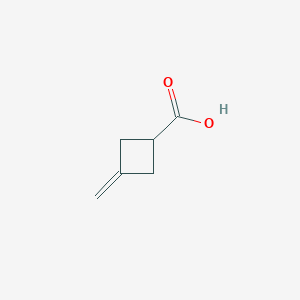
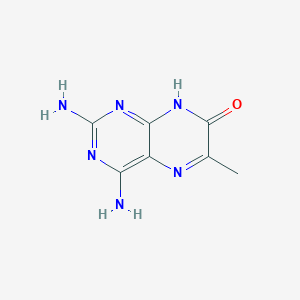
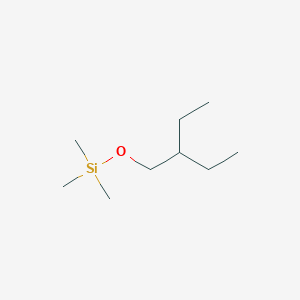
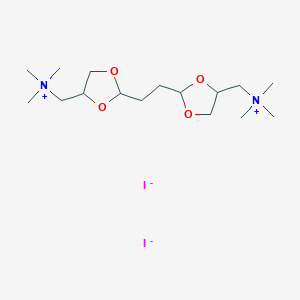
![[4-(Aminomethyl)cyclohexyl]methanol](/img/structure/B93137.png)
